Methyl 3-chloropropanimidate
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Overview
Description
Methyl 3-chloropropanimidate is an organic compound with the molecular formula C₄H₈ClNO It is a derivative of propanimidate, where a chlorine atom is substituted at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloropropanimidate can be synthesized through the following steps:
Starting Material: The synthesis begins with 3-chloropropionitrile.
Hydrolysis: 3-chloropropionitrile is hydrolyzed to form 3-chloropropionamide.
Methanolysis: The 3-chloropropionamide is then treated with methanol in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves:
Controlled Reaction Conditions: Maintaining low temperatures during the methanolysis step to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: It can be hydrolyzed to form 3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced to form 3-chloropropylamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted propanimidates.
Hydrolysis: Yields 3-chloropropanoic acid.
Reduction: Forms 3-chloropropylamine.
Scientific Research Applications
Methyl 3-chloropropanimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-chloropropanimidate involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Methyl 3-bromopropanimidate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-iodopropanimidate: Contains an iodine atom, making it more reactive due to the larger atomic radius.
Methyl 3-fluoropropanimidate: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-chloropropanimidate is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group, making it suitable for various substitution reactions, while its moderate reactivity allows for controlled transformations.
Properties
CAS No. |
84762-89-0 |
---|---|
Molecular Formula |
C4H8ClNO |
Molecular Weight |
121.56 g/mol |
IUPAC Name |
methyl 3-chloropropanimidate |
InChI |
InChI=1S/C4H8ClNO/c1-7-4(6)2-3-5/h6H,2-3H2,1H3 |
InChI Key |
XZQHWPYBBMHFPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCl |
Origin of Product |
United States |
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